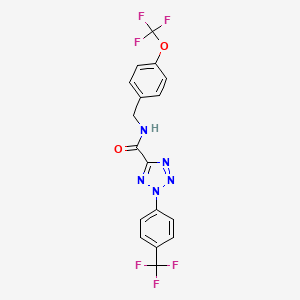

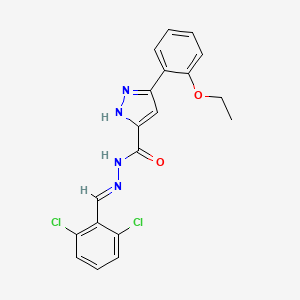

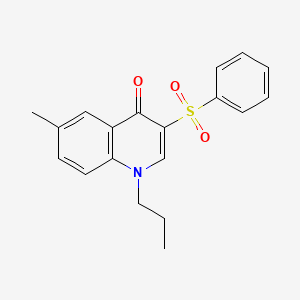

N-(4-(trifluoromethoxy)benzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the trifluoromethoxy group could potentially be introduced via a trifluoromethylation reaction . The benzyl and phenyl groups might be introduced through Friedel-Crafts alkylation or acylation reactions. The tetrazole group could potentially be synthesized through a [2+3] cycloaddition reaction. The carboxamide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative.Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

Chain-Growth Polycondensation for Well-Defined Aramides : The synthesis of well-defined poly(p-benzamide) and its block copolymers demonstrates the compound's role in developing materials with low polydispersity. The research explored chain-growth polycondensation methods, indicating its utility in creating supramolecular assemblies with unique structures (Yokozawa et al., 2002).

Heterocyclic Synthesis for Antitumor Applications

Antitumor Imidazotetrazines : A study on the synthesis and chemistry of imidazotetrazines, which exhibit broad-spectrum antitumor activities, highlights the chemical's potential in cancer research. This work delves into the reactions and modifications of the tetrazole group, a core structure similar to that of N-(4-(trifluoromethoxy)benzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (Stevens et al., 1984).

Coordination Networks and NLO Properties

From Achiral Tetrazolate-Based Tectons to Chiral Coordination Networks : Investigating the effects of substituents on the structures and nonlinear optical (NLO) properties of coordination networks, this research provides insight into the material science applications of tetrazole derivatives. It underscores the versatility of these compounds in crafting materials with desirable optical and structural characteristics (Liao et al., 2013).

Electropolymerization and Electrochromic Materials

Facile Fabrication of Redox-Active and Electrochromic Poly(Amide-Amine) Films : This study explores the electropolymerization of monomers leading to polymer films that exhibit electrochromic properties. It highlights the application of related chemical structures in developing advanced materials for electronic and optical devices (Hsiao & Wang, 2016).

Mecanismo De Acción

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials

Mode of Action

The compound might interact with its targets through the trifluoromethylation of carbon-centered radical intermediates . This process could lead to changes in the target’s function, but the exact mechanism remains to be elucidated.

Biochemical Pathways

The compound might affect the biochemical pathways involving trifluoromethylation of carbon-centered radical intermediates

Result of Action

Compounds with a trifluoromethyl group have been found to be effective growth inhibitors of antibiotic-resistant gram-positive bacteria and prevent the development of biofilms by methicillin-resistant staphylococcus aureus (mrsa) and enterococcus faecalis .

Propiedades

IUPAC Name |

N-[[4-(trifluoromethoxy)phenyl]methyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F6N5O2/c18-16(19,20)11-3-5-12(6-4-11)28-26-14(25-27-28)15(29)24-9-10-1-7-13(8-2-10)30-17(21,22)23/h1-8H,9H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNFLBDCWUGNKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F6N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)

![3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929699.png)

![rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans](/img/structure/B2929702.png)

![2-(4-Methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2929705.png)